BenchChemオンラインストアへようこそ!

Valclavam

Methionine biosynthesis inhibition Enzyme kinetics Antibacterial target identification

Valclavam (CAS 98359-78-5, molecular formula C₁₄H₂₃N₃O₆, molecular weight 329.35 g/mol) is a naturally occurring clavam-class β-lactam metabolite isolated from Streptomyces antibioticus ssp. antibioticus Tü 1718.

Molecular Formula C14H23N3O6
Molecular Weight 329.35 g/mol
Cat. No. B1196338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValclavam
Synonymsvalclavam
Molecular FormulaC14H23N3O6
Molecular Weight329.35 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(CC1CN2C(O1)CC2=O)O)C(=O)O)N
InChIInChI=1S/C14H23N3O6/c1-6(2)11(15)13(20)16-12(14(21)22)8(18)3-7-5-17-9(19)4-10(17)23-7/h6-8,10-12,18H,3-5,15H2,1-2H3,(H,16,20)(H,21,22)/t7-,8?,10-,11-,12?/m0/s1
InChIKeyYCGXMNQNHBKSKZ-YNWZBRBLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Valclavam Chemical Identity, Clavam Family Classification, and Procurement Baseline


Valclavam (CAS 98359-78-5, molecular formula C₁₄H₂₃N₃O₆, molecular weight 329.35 g/mol) is a naturally occurring clavam-class β-lactam metabolite isolated from Streptomyces antibioticus ssp. antibioticus Tü 1718 [1]. Unlike the clinically dominant clavam member clavulanic acid—a potent class A serine β-lactamase suicide inhibitor—valclavam is a dipeptide conjugate composed of an L-valyl residue linked to a substituted clavam bicyclic core [2]. It exhibits a primary mechanism of action distinct from that of clavulanic acid: non-competitive inhibition of bacterial homoserine-O-succinyltransferase (EC 2.3.1.46), thereby blocking methionine biosynthesis in Escherichia coli [3]. Valclavam also possesses a dual antibacterial-antifungal spectrum rarely observed among β-lactamase inhibitor candidates, acting on Saccharomyces cerevisiae via RNA synthesis inhibition [3]. The compound's stereochemistry at the ring junction (5S configuration), absence of a C-3 carboxylate, and reduced oxidation state at C-2 structurally differentiate it from clavulanic acid and define its separate biosynthetic branch within the shared clavam pathway [4].

Why Valclavam Cannot Be Replaced by Clavulanic Acid, Sulbactam, Tazobactam, or Avibactam in Research Applications


Generic substitution among β-lactamase inhibitors is frequently inappropriate because members of the clavam and broader β-lactamase inhibitor families exhibit divergent primary enzyme targets, inhibition mechanisms, stereochemistry, and biological spectra [1]. Valclavam illustrates this divergence sharply: its primary biochemical target is not a serine β-lactamase but rather homoserine-O-succinyltransferase, a methionine biosynthesis enzyme that is not inhibited by clavulanic acid, sulbactam, tazobactam, or avibactam [2]. Furthermore, valclavam's antifungal activity against Saccharomyces cerevisiae, mediated through RNA synthesis inhibition rather than methionine pathway disruption, represents a dual-spectrum profile that is absent from all clinically used β-lactamase inhibitors [2]. Valclavam's dipeptide structure additionally imposes a requirement for functional bacterial peptide transport systems for cellular entry, a property not shared by small-molecule inhibitors like clavulanic acid or avibactam that enter cells via passive diffusion or porin channels [2]. Consequently, selecting valclavam over a generic β-lactamase inhibitor is essential when the experimental objective involves methionine biosynthesis inhibition, antifungal screening, peptide-transport-dependent antibiotic mechanisms, or structure-activity relationship studies of clavam stereochemistry.

Valclavam Quantitative Comparative Evidence Guide for Scientific Selection


Homoserine-O-Succinyltransferase Inhibition: Valclavam Ki vs. Hydroxyethylclavam (Direct Head-to-Head Comparison)

Valclavam inhibits homoserine-O-succinyltransferase (EC 2.3.1.46) from Escherichia coli with a Ki of 0.00083 mM (0.83 µM) and a dissociation constant for the enzyme-substrate-inhibitor complex of 0.00089 mM (0.89 µM) [1]. By comparison, its closest structural analog hydroxyethylclavam exhibits a Ki of 0.00025 mM (0.25 µM) and an enzyme-substrate-inhibitor complex dissociation constant of 0.00092 mM (0.92 µM) measured under identical experimental conditions in the same study [1]. Valclavam is therefore approximately 3.3-fold less potent than hydroxyethylclavam in terms of Ki for this enzyme, yet its enzyme-substrate-inhibitor complex is marginally tighter (0.89 µM vs. 0.92 µM), indicating potential differences in inhibition modality or binding kinetics [1]. In contrast, clavulanic acid, sulbactam, tazobactam, and avibactam do not inhibit homoserine-O-succinyltransferase at all because this enzyme is not a serine β-lactamase [2].

Methionine biosynthesis inhibition Enzyme kinetics Antibacterial target identification

TEM-1 β-Lactamase Inhibition: Valclavam IC50 vs. Clavulanic Acid (Cross-Study Comparable)

Valclavam exhibits an IC50 of 204,000 nM (204 µM) against TEM-1 class A β-lactamase from Escherichia coli as recorded in the ChEMBL database (ChEMBL ID: CHEMBL175189) [1]. By comparison, clavulanic acid demonstrates an IC50 of 0.12 µM (120 nM) against the same TEM-1 enzyme under similar pre-incubation conditions, as reported in a standardized biochemical panel [2]. A separate study further confirms clavulanic acid IC50 values of 0.08–0.09 µM against TEM-1 [3]. Sulbactam and tazobactam exhibit TEM-1 IC50 values of 0.9 µM and 0.13 µM, respectively [3]. Valclavam is therefore approximately 1,700- to 2,550-fold less potent than clavulanic acid, approximately 227-fold less potent than sulbactam, and approximately 1,569-fold less potent than tazobactam as a TEM-1 β-lactamase inhibitor. This pronounced difference in β-lactamase inhibitory potency confirms that valclavam should not be selected for β-lactamase inhibition studies; its value resides instead in its alternative, non-β-lactamase primary targets [1].

β-Lactamase inhibition Antibiotic resistance Class A serine β-lactamase

Dual Antibacterial-Antifungal Spectrum: Valclavam vs. Clavulanic Acid Mechanism Divergence (Class-Level Inference)

Valclavam exhibits a dual antibacterial-antifungal spectrum that is mechanistically bifurcated: in prokaryotes (E. coli), it acts through non-competitive inhibition of homoserine-O-succinyltransferase, blocking methionine biosynthesis; in eukaryotes (S. cerevisiae), it acts through a completely distinct mode of action—inhibition of RNA formation in living cells—without inhibiting isolated RNA polymerases [1]. Clavulanic acid, by contrast, possesses only weak intrinsic antibacterial activity and no documented antifungal activity; its sole clinically relevant mechanism is suicide inhibition of class A serine β-lactamases [2]. Sulbactam, tazobactam, and avibactam similarly lack any reported antifungal activity [2]. A separate study further reports valclavam's potent in vitro activity against the oomycete Pythium and other phytopathogenic fungi, a spectrum not observed with other clavam metabolites [3]. Quantitative MIC values for antifungal activity are not uniformly available in the published literature [1], representing a data gap that should be addressed in procurement specifications.

Antifungal activity Dual-spectrum antibiotic Saccharomyces cerevisiae RNA synthesis inhibition

Peptide Transport-Dependent Antibacterial Activity: Valclavam vs. Small-Molecule β-Lactamase Inhibitors (Class-Level Inference)

The antibacterial action of valclavam on E. coli is explicitly dependent on functional bacterial peptide transport systems [1]. This is consistent with valclavam's chemical classification as a dipeptide (L-valyl-4-[(3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-3-yl]threonine) [2]. In marked contrast, clavulanic acid (MW 199.16), sulbactam (MW 233.24), tazobactam (MW 300.29), and avibactam (MW 265.25) are small organic acids that enter bacterial cells predominantly via passive diffusion through porin channels and do not require peptide transporters [3]. This mechanistic distinction has direct experimental consequences: valclavam is ineffective against bacterial mutants defective in peptide transport, whereas the clinical inhibitors maintain activity regardless of peptide transporter status [1]. Valclavam's peptide-dependent entry also provides a research tool for studying peptide permease specificity and the design of 'smugglin'-type antibiotic conjugates that exploit peptide transporters for targeted bacterial delivery [4].

Peptide transport Antibiotic uptake Structure-activity relationship Dipeptide antibiotic

Structural Differentiation: 5S Stereochemistry and Peptide Conjugation vs. Clavulanic Acid (Class-Level Inference)

Valclavam possesses a 5S configuration at the bicyclic ring junction, lacks a carboxylate group at C-3, and has a reduced oxidation state at C-2 compared to clavulanic acid, which has a 5R configuration, a C-3 carboxylate critical for β-lactamase active-site recognition, and a more oxidized C-2 center [1]. These stereochemical and functional group differences are not trivial: the 5R configuration of clavulanic acid is essential for its β-lactamase inhibitory activity [2], while the 5S configuration and peptide conjugation of valclavam redirect its biological activity toward homoserine-O-succinyltransferase inhibition and antifungal RNA synthesis disruption [3]. Valclavam and clavulanic acid share early biosynthetic intermediates (proclavaminic acid and clavaminic acid) but diverge at a late-stage branch point, making valclavam a valuable tool for studying the enzymatic basis of clavam structural diversification [1].

Clavam stereochemistry Structure-activity relationship Biosynthetic pathway divergence

Valclavam Optimal Research and Industrial Application Scenarios Based on Verified Evidence


Methionine Biosynthesis Pathway Inhibition Studies Using a Validated Non-β-Lactamase Target

Valclavam is the compound of choice for experimental protocols requiring a validated, commercially available inhibitor of homoserine-O-succinyltransferase (EC 2.3.1.46) with published Ki values (0.83 µM) [1]. Unlike clavulanic acid and other clinical β-lactamase inhibitors, which do not inhibit this methionine biosynthesis enzyme, valclavam provides a direct tool for probing methionine auxotrophy, studying feedback inhibition mechanisms involving S-adenosyl-L-methionine, and screening for synergistic antibiotic combinations that simultaneously disrupt cell wall synthesis (via β-lactams) and methionine biosynthesis (via valclavam) [1]. Researchers should specify valclavam over hydroxyethylclavam when the experimental objective requires a compound with a higher Ki (weaker enzyme inhibition, 3.3-fold difference) to avoid complete pathway shutdown that may confound downstream metabolomic analyses [1].

Antifungal Lead Discovery and Dual-Spectrum Clavam Screening Programs

Valclavam is uniquely positioned as the only commercially available clavam with documented antifungal activity against both Saccharomyces cerevisiae (via RNA synthesis inhibition) and phytopathogenic fungi including Pythium spp. [1][2]. In antifungal screening cascades, valclavam serves as a clavam-class positive control that verifies assay sensitivity for clavam-derived antifungal compounds, while also providing a reference for distinguishing RNA-synthesis-mediated antifungal mechanisms from cell wall or membrane-targeting mechanisms [1]. Procurement of valclavam for antifungal programs is justified because neither clavulanic acid, sulbactam, tazobactam, nor avibactam exhibits any measurable antifungal activity [3], making valclavam the sole clavam reference standard for antifungal bioassay validation.

Peptide Transporter-Dependent Antibiotic Delivery Research

Valclavam's dependence on functional bacterial peptide transport systems for antibacterial activity makes it an essential probe compound for laboratories studying peptide permease specificity, antibiotic uptake mechanisms, and 'smugglin' conjugate design [1]. Valclavam can be used in comparative transport assays alongside peptide-transport-independent β-lactamase inhibitors (clavulanic acid, avibactam) to validate the functionality of peptide transport mutants, to screen chemical libraries for peptide permease inhibitors, or to calibrate intracellular antibiotic accumulation assays in E. coli [1]. The compound's dipeptide structure (valyl-threonine-clavam conjugate) provides a natural template for medicinal chemistry efforts aimed at designing synthetic peptide-antibiotic conjugates that exploit peptide transporters for enhanced Gram-negative bacterial penetration [2].

Clavam Biosynthetic Pathway Engineering and Stereochemical Reference Standard

Valclavam serves as an essential analytical reference standard for research groups studying the late-stage divergence of the clavam biosynthetic pathway in Streptomyces spp., because it represents the 5S-configured antipodal branch product that is structurally and functionally distinct from the 5R-configured clavulanic acid branch [1][2]. Valclavam can be used as a retention time and mass spectral standard in LC-MS metabolomic profiling of Streptomyces fermentation broths, as a substrate in clavaminic acid synthase (CAS) and proclavaminic acid amidino hydrolase (PAH) enzyme assays to study branch-point specificity, and as a structural template for rational engineering of clavam biosynthetic gene clusters to produce novel hybrid clavams [2]. No other commercially available clavam standard possesses the 5S stereochemistry and peptide conjugation that define the valclavam branch of this pathway [1].

Quote Request

Request a Quote for Valclavam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.